N-(2,3-Dimethoxybenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine
Overview
Description
N-(2,3-Dimethoxybenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine, also known as DMMDA-2, is a synthetic compound that belongs to the family of phenethylamines. It was first synthesized in the 1970s and has since then gained attention in the scientific community due to its potential as a psychoactive drug.
Mechanism of Action
The exact mechanism of action of N-(2,3-Dimethoxybenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine is not fully understood, but it is believed to act on the serotonin and dopamine receptors in the brain. It has been shown to have a similar structure to other psychoactive compounds, such as mescaline and MDMA, which suggests that it may have similar effects on the brain.
Biochemical and Physiological Effects:
N-(2,3-Dimethoxybenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine has been shown to have a range of biochemical and physiological effects. It has been found to increase heart rate and blood pressure, as well as cause changes in body temperature and pupil dilation. It has also been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its psychoactive effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,3-Dimethoxybenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine in lab experiments is that it is a relatively stable compound that can be easily synthesized. However, its psychoactive effects may make it difficult to use in certain experiments, and its potential for abuse may limit its use in certain settings.
Future Directions
There are several potential future directions for research on N-(2,3-Dimethoxybenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine. One area of interest is its potential therapeutic applications, particularly in the treatment of cancer and inflammation. Additionally, further research is needed to fully understand its mechanism of action and its effects on the brain. Finally, more studies are needed to determine the safety and potential risks associated with its use.
Scientific Research Applications
N-(2,3-Dimethoxybenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine has been studied for its potential use as a psychoactive drug, but it has also been investigated for its potential therapeutic applications. Studies have shown that N-(2,3-Dimethoxybenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine has anti-inflammatory properties and can inhibit the growth of certain cancer cells.
properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-11-13(10-17-18(11)2)9-16-8-12-6-5-7-14(19-3)15(12)20-4/h5-7,10,16H,8-9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHMHMLAAZKQDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CNCC2=C(C(=CC=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301154726 | |
Record name | N-[(2,3-Dimethoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazole-4-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301154726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-Dimethoxybenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine | |
CAS RN |
1006437-15-5 | |
Record name | N-[(2,3-Dimethoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazole-4-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1006437-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(2,3-Dimethoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazole-4-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301154726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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